Zinc pivalate
Overview
Description
Zinc Pivalate Description
Zinc pivalate complexes are a class of zinc organometallics that have gained attention due to their enhanced stability and reactivity in various chemical reactions. These complexes are often used as precursors or catalysts in the synthesis of nanoparticles, organic compounds, and in catalysis studies. The term "pivalate" refers to the pivaloyl (or trimethylacetyl) group, which is known for its steric bulk and ability to stabilize metal centers .
Synthesis Analysis
The synthesis of zinc pivalate complexes can involve different methods, including the reaction of zinc salts with pivaloyl-cyanoxime , the thermolysis of heterometallic pivalate clusters , and the use of pivalic anhydride in the presence of a zinc catalyst . For instance, the reaction of zinc sulfate with pivaloyl-cyanoxime leads to the formation of new zinc complexes . Similarly, heterometallic pivalate clusters have been used as single-source precursors for the synthesis of monodisperse nanoparticles .
Molecular Structure Analysis
The molecular structure of zinc pivalate complexes can vary significantly. For example, the complex [Zn(PiCO){H(PiCO)2}(H2O)] features a zinc center with a distorted octahedral environment, while the tetranuclear complex [Zn4(μ3-OH)2(PiCO)6(H2O)4] exhibits a more intricate structure with different bidentate binding modes of the pivaloyl-cyanoxime anion . These structures can serve as models for naturally occurring Zn-containing enzymes .
Chemical Reactions Analysis
Zinc pivalate complexes are involved in a variety of chemical reactions. They have been shown to catalyze the transesterification of esters , the synthesis of acylsilanes from carboxylic acids , and cross-coupling reactions . The complexes can also participate in the preparation of heterocyclic organozinc reagents and in the synthesis of directly linked zinc chlorin dimers .
Physical and Chemical Properties Analysis
The physical and chemical properties of zinc pivalate complexes are influenced by their molecular structure and the ligands attached to the zinc center. These complexes are characterized by their enhanced air and moisture stability , which is a significant advantage for their handling and storage. They also exhibit high reactivity in various bond-forming reactions, making them valuable in organic synthesis . Magnetic measurements of nanoparticles derived from zinc pivalate precursors have shown superparamagnetic behavior at room temperature .
Scientific Research Applications
1. Organic Synthesis
- Application : Zinc pivalates are mixed zinc–magnesium organometallics bearing a carbon–zinc bond and magnesium or zinc pivalate (OCO t Bu) units. These organometallic reagents are readily prepared by various methods and produce, after solvent evaporation, solid organozinc species with enhanced air and water stability .
- Method : The preparation involves direct metal insertion in the presence of LiCl or a Br/Mg-exchange using iPrMgCl·LiCl (turbo-Grignard) or related reagents .
- Results : The use of these methods has expanded the field of applications of these methods and further allows the preparation of highly reactive organosodium reagents .
2. Cobalt-Catalyzed Selective 1,2-Dialkylation
- Application : Alkylzinc pivalates are used as reagents in cobalt-catalyzed selective 1,2-dialkylation .
- Method : The preparation of solid and salt-stabilized alkylzinc pivalates by OPiv-coordination, which exhibit enhanced stability and a distinct advantage of reacting well in cobalt-catalyzed difluoroalkylation-alkylation of dienoates .
- Results : This reaction proceeds under simple and mild conditions and features broad substrate scope and functional group compatibility .
3. Cobalt-Catalyzed Difluoroalkylarylation of Alkenes
- Application : Organozinc pivalates are used in cobalt-catalyzed difluoroalkylarylation of alkenes . This method is important for the installation of fluorine into pharmaceutically relevant molecules .
- Method : A mixture of vinylarene and CoBr2 is treated with 2.0 equiv of organozinc pivalate at 23 °C for 30 min to generate the proposed Co (I)-species, followed by addition of bromodifluoroacetate and another 0.5 mmol of phenylzinc pivalate .
- Results : This reaction involves direct halogen atom abstraction via single electron transfer to difluoroalkyl bromides from the in situ formed cobalt(I) species, thus realizing a Co(I)/Co(II)/Co(III) catalytic cycle .
4. Synthesis of Pharmaceuticals and Agrochemicals
- Application : The construction of Csp3–Csp3 bonds through Negishi-type reactions using alkylzinc reagents as the pronucleophiles is of great importance for the synthesis of pharmaceuticals and agrochemicals .
- Method : The first preparation of solid and salt-stabilized alkylzinc pivalates by OPiv-coordination, which exhibit enhanced stability and a distinct advantage of reacting well in cobalt-catalyzed difluoroalkylation-alkylation of dienoates .
- Results : This reaction proceeds under simple and mild conditions and features broad substrate scope and functional group compatibility .
5. Synthesis of Polymeric Zinc Pivalate
- Application : The synthesis, structure, and thermal behavior of polymeric zinc pivalate have been studied .
- Method : The reaction of zinc acetate hydrate with pivalic acid in air at 100 °C afforded the new 1D coordination polymer {Zn (Piv) 2 } n .
- Results : The thermal behavior of the resulting compound and the sublimation and vaporization processes in the temperature range of 430–550 K were studied by differential scanning calorimetry and thermogravimetric analysis .
6. Cobalt-Catalyzed Difluoroalkylarylation of Alkenes
- Application : Organozinc pivalates are used in cobalt-catalyzed difluoroalkylarylation of alkenes . This method is important for the installation of fluorine into pharmaceutically relevant molecules .
- Method : A mixture of vinylarene and CoBr2 is treated with 2.0 equiv of organozinc pivalate at 23 °C for 30 min to generate the proposed Co (I)-species, followed by addition of bromodifluoroacetate and another 0.5 mmol of phenylzinc pivalate .
- Results : This reaction involves direct halogen atom abstraction via single electron transfer to difluoroalkyl bromides from the in situ formed cobalt(I) species, thus realizing a Co(I)/Co(II)/Co(III) catalytic cycle .
Safety And Hazards
Zinc Pivalate is associated with several safety precautions. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, it is advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
While specific future directions for Zinc Pivalate are not explicitly mentioned, zinc research in general is still in a relatively early stage of its evolution . Future research areas include achieving a clearer understanding of the chemistry, biology, and pathobiology of zinc . Specific systems meriting special focus include the gastrointestinal, immune, and central nervous systems .
properties
IUPAC Name |
zinc;2,2-dimethylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H10O2.Zn/c2*1-5(2,3)4(6)7;/h2*1-3H3,(H,6,7);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBBDVUXOOMFQN-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)[O-].CC(C)(C)C(=O)[O-].[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166392 | |
Record name | Zinc pivalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Zinc pivalate | |
CAS RN |
15827-10-8 | |
Record name | Zinc pivalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015827108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zinc pivalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Zinc pivalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.285 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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